molecular formula C6H11N3 B1350118 5-isopropyl-1H-pyrazol-3-amine CAS No. 56367-24-9

5-isopropyl-1H-pyrazol-3-amine

Cat. No. B1350118
CAS RN: 56367-24-9
M. Wt: 125.17 g/mol
InChI Key: INSBBZDRQQVATI-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Functionalized Compounds

5-isopropyl-1H-pyrazol-3-amine serves as a precursor in the synthesis of various functionalized compounds. For example, it has been utilized in the facile synthesis of indole-3-yl pyrazole derivatives, demonstrating its role in creating novel pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazole, and other derivatives potentially of pharmaceutical interest. This showcases the compound's versatility and applicability in synthetic organic chemistry, particularly in the development of new molecules with possible therapeutic applications (El‐Mekabaty, Mesbah, & Fadda, 2017).

Development of Novel Heterocycles

The reactivity of 5-isopropyl-1H-pyrazol-3-amine with various reagents has been explored for the synthesis of new heterocyclic structures. Research indicates its use in generating pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, highlighting the compound's utility in expanding the chemical space of heterocyclic chemistry. This research is pivotal for the discovery of new compounds with unique properties and potential industrial applications (Koyioni, Manoli, Manos, & Koutentis, 2014).

Anticorrosive Properties

In addition to its uses in synthetic organic chemistry, 5-isopropyl-1H-pyrazol-3-amine derivatives have been studied for their anticorrosive properties. This is particularly relevant in the development of new materials and coatings designed to protect metals from corrosion, highlighting the compound's significance beyond pharmaceuticals and into materials science (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Ligand Synthesis for Copper-Catalyzed Reactions

5-isopropyl-1H-pyrazol-3-amine has been utilized in the synthesis of ligands for copper-catalyzed tandem reactions. This application is crucial in the field of catalysis, where the development of new ligands can lead to more efficient and selective synthetic processes. The use of heterocyclic ketene aminals (HKAs) as new ligands for these reactions showcases the innovative approaches being explored in catalytic chemistry (Wen, Jin, Niu, & Li, 2015).

properties

IUPAC Name

5-propan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSBBZDRQQVATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377751
Record name 5-isopropyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-1H-pyrazol-3-amine

CAS RN

56367-24-9
Record name 5-isopropyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-methyl-3-oxopentanenitrile (15 g, 135 mmol) in EtOH (150 mL) was added hydrazine hydrate (7.30 g, 146 mmol) slowly at 0° C. The reaction mixture was heated to reflux for 4 h. Removal of EtOH under reduced pressure gave an oily residue that was dissolved in EtOAc (200 mL) and washed with freshly prepared brine (2×50 mL). The organic layer was dried over anhydrous sodium sulfate. Removal of EtOAc gave 5-isopropyl-1H-pyrazol-3-amine, Compound (ii) (10 g, 59% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 1.22 (d, 6H), 2.80-2.92 (m, 1H), 4.80 (brs, 3H), 5.41 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-3-oxopentanenitrile (25 g, 225 mmol) and hydrazine (6.75 mL, 215 mmol) in ethanol (250 mL) was stirred at room temperature for 3 h, at which point LC/MS indicated exclusively product remained. The mixture was concentrated on a rotary evaporator followed by under high vacuum to give the desired product (27.8 g, 99%) as a yellow semisolid that was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
99%

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